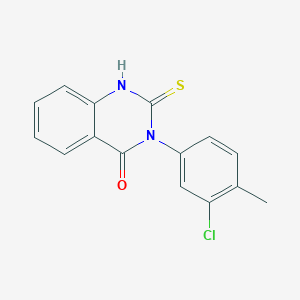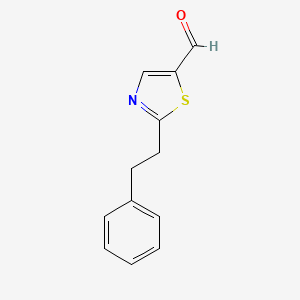
2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyl acetate is a compound that is found in a range of fruits and biological products . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .
Synthesis Analysis
In a study, 2-Phenylethyl Acetate was synthesized enzymatically by transesterification of vinyl acetate with 2-phenethyl alcohol .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as 1D and 2D NMR and MS data, single-crystal X-ray diffraction analysis, and electronic circular dichroism (ECD) calculations .Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed using various techniques such as Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) and High Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. For example, Phenethyl acetate has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da .Applications De Recherche Scientifique
- Research Groups : Ongoing research aims to discover new bioactive 2-phenethylamines, expanding our understanding of their potential applications .
- Epaxal® and Inflexal V® : Liposomes, including those containing 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde, serve as carrier systems for vaccine development. Notably, vaccines like Epaxal® (for hepatitis) and Inflexal V® (for influenza) utilize liposomal formulations .
- Biological Activity : Researchers have investigated the inhibitory activity of 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde against acetylcholinesterase (AChE) in vitro. Additionally, its cytotoxicity against the K562 human myeloid leukemia cell line has been explored .
- 2-Phenylethanol (2-PE) : This compound, derived from 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde, is a generally recognized as safe (GRAS) flavoring agent. It imparts a rose-like odor and is widely used in perfumes, pharmaceuticals, polishes, and personal care products .
- Yeast Strains : Researchers have explored the production of 2-PE using yeast strains. For instance, the S. cerevisiae JM2014 strain, isolated from a fermented milk drink, can produce 2-PE after incubation at 30 °C .
- Recreational Alkaloids : The 2-phenethylamine motif is also associated with a long list of alkaloids used recreationally (commonly known as “designer drugs”). These compounds have been linked to drug abuse-related conditions .
Medicinal Chemistry
Vaccine Development
AChE Inhibition and Cytotoxicity
Flavoring Agents and Odor Compounds
Bioproduction of 2-Phenylethanol
Designer Drugs and Recreational Use
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-phenylethyl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKZDVNAQVOHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2845402.png)
![7-Bromobenzo[d][1,3]dioxol-4-ol](/img/structure/B2845405.png)
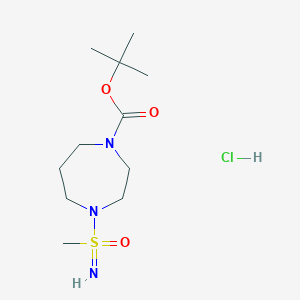
![4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2845408.png)
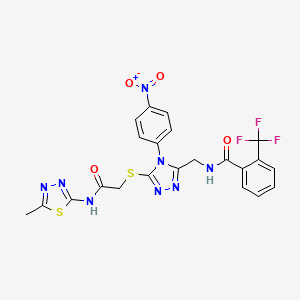

![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2845414.png)
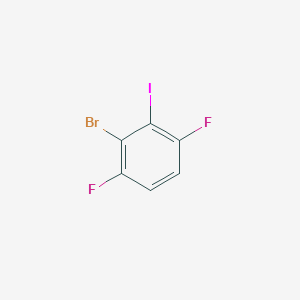
![N-(4-acetylphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2845416.png)
![(E)-2-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2845417.png)
